2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield 2-methoxy-N-methylbenzamide.
Introduction of the Boronate Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzamide derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are used for Suzuki-Miyaura reactions.
Major Products
Oxidation: 2-Hydroxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Reduction: 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application:
In Organic Synthesis: The boronate group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the benzamide core.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate group but has a pyrazole ring instead of a benzamide core.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate group but different substituents.
Properties
IUPAC Name |
2-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(18)17-5)12(9-10)19-6/h7-9H,1-6H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPSRZASAXJWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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